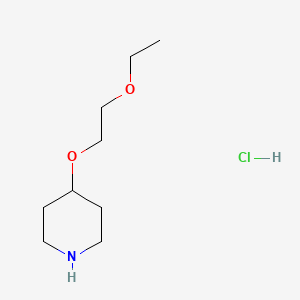
2-Ethoxyethyl 4-piperidinyl ether hydrochloride
Overview
Description
2-Ethoxyethyl 4-piperidinyl ether hydrochloride is a white crystalline powder that belongs to the class of piperidine derivatives. It has a molecular weight of 209.72 and its IUPAC name is 4-(2-ethoxyethoxy)piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Ethoxyethyl 4-piperidinyl ether hydrochloride is 1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Electrolyte Components in Lithium and Lithium-Ion Batteries
- N-ethoxyethyl-N-methylpiperidinium bis(trifluoromethanesulfonyl)imide (P1,2O2 TFSI), a compound related to 2-Ethoxyethyl 4-piperidinyl ether hydrochloride, has been found to be effective as an electrolyte component in lithium and lithium-ion batteries. This compound offers enhanced cycling performances and stable capacity values in lithium cell configurations (Navarra et al., 2017).
Synthesis and Transformations in Organic Chemistry
- In the field of organic synthesis, the reactions of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol were explored to prepare asymmetric acetylenic γ-glycols. The transformations of these γ-glycols have been studied for their potential in producing various organic compounds, including ethers and ketones (Bazhykova, 2021).
Electrophilic Aromatic Selenylation
- 2-Ethoxyethaneseleninic acid, a related compound, reacts with aromatic substrates to produce (2-ethoxyethyl)seleno ethers. These compounds have been shown to inhibit human and malarial orotate phosphoribosyltransferase, indicating potential pharmaceutical applications (Abdo et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(2-ethoxyethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-11-7-8-12-9-3-5-10-6-4-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRPHWPIVKSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyethyl 4-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





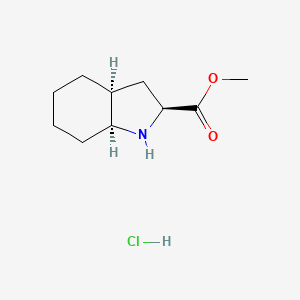


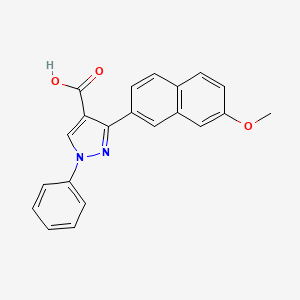
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)
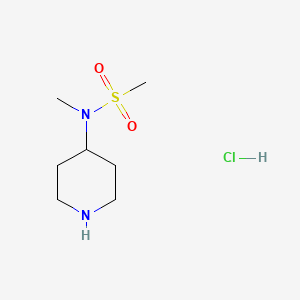
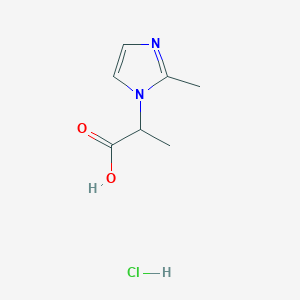

![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
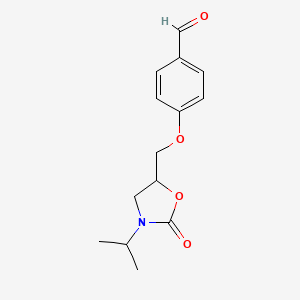
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)